

# Application Notes and Protocols: Ceftazidime in Combination with Avibactam for Resistant Bacteria

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ceftazidime pentahydrate*

Cat. No.: *B7887694*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ceftazidime-avibactam in combating resistant Gram-negative bacteria. This document includes detailed methodologies for key experiments, quantitative efficacy data, and visualizations of critical pathways and workflows.

## Introduction

Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime, with a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, avibactam.<sup>[1]</sup> This combination is designed to overcome certain mechanisms of antibiotic resistance in Gram-negative bacteria. Ceftazidime acts by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Avibactam protects ceftazidime from degradation by a broad spectrum of  $\beta$ -lactamases, including Ambler class A, class C, and some class D enzymes.<sup>[2][3]</sup> This restoration of ceftazidime's activity makes the combination effective against many multidrug-resistant (MDR) pathogens.

Ceftazidime-avibactam is approved for the treatment of complicated intra-abdominal infections (in combination with metronidazole), complicated urinary tract infections, and hospital-acquired/ventilator-associated pneumonia.<sup>[4][5]</sup>

## Mechanism of Action

Ceftazidime inhibits the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan chains in the bacterial cell wall, leading to cell lysis and death. Avibactam is a diazabicyclooctane that covalently binds to the active site of  $\beta$ -lactamases in a reversible manner, preventing the hydrolysis and inactivation of ceftazidime.<sup>[2]</sup> This synergistic action allows ceftazidime to reach its target and exert its bactericidal effect against bacteria that would otherwise be resistant.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of ceftazidime-avibactam.

## Data Presentation Antimicrobial Activity

The following tables summarize the in vitro activity of ceftazidime-avibactam against various resistant Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) values are presented as  $\text{MIC}_{50}$  and  $\text{MIC}_{90}$ , which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against KPC-Producing *Klebsiella pneumoniae*

| Organism                      | Number of Isolates | Ceftazidime-Avibactam MIC <sub>50</sub><br>( $\mu$ g/mL) | Ceftazidime-Avibactam MIC <sub>90</sub><br>( $\mu$ g/mL) |
|-------------------------------|--------------------|----------------------------------------------------------|----------------------------------------------------------|
| K. pneumoniae (KPC-producing) | 347                | 1/4                                                      | 2/4                                                      |

Data from a multicenter study in China on clinical isolates collected between 2016 and 2018. Avibactam concentration is fixed at 4  $\mu$ g/mL.[\[1\]](#)[\[3\]](#)

Table 2: In Vitro Activity of Ceftazidime-Avibactam against AmpC-Hyperproducing Enterobacteriales and P. aeruginosa

| Organism               | Number of Isolates | Ceftazidime-Avibactam MIC <sub>50</sub> ( $\mu$ g/mL) | Ceftazidime-Avibactam MIC <sub>90</sub> ( $\mu$ g/mL) | % Susceptible |
|------------------------|--------------------|-------------------------------------------------------|-------------------------------------------------------|---------------|
| Enterobacter cloacae   | -                  | -                                                     | -                                                     | 99.7%         |
| Serratia marcescens    | -                  | -                                                     | -                                                     | 99.9%         |
| Citrobacter freundii   | -                  | -                                                     | -                                                     | 99.7%         |
| Pseudomonas aeruginosa | -                  | 2/4                                                   | 4/4                                                   | 97.1%         |

Data from US medical centers (2016-2020). Susceptibility is based on CLSI breakpoints.[\[6\]](#)

## Clinical Efficacy

The clinical efficacy of ceftazidime-avibactam has been demonstrated in several Phase 3 clinical trials. The following table summarizes the clinical cure rates for various indications.

Table 3: Clinical Cure Rates from Pooled Phase 3 Clinical Trial Data

| Indication                                      | Ceftazidime-Avibactam<br>Clinical Cure Rate (%) | Comparator Clinical Cure<br>Rate (%) |
|-------------------------------------------------|-------------------------------------------------|--------------------------------------|
| Complicated Urinary Tract<br>Infection (cUTI)   | 91.1                                            | 92.1                                 |
| Complicated Intra-Abdominal<br>Infection (cIAI) | 85.4                                            | 85.9                                 |
| Nosocomial Pneumonia (NP),<br>including VAP     | 80.4                                            | 76.8                                 |
| Overall                                         | 88.1                                            | 88.1                                 |

Data from a pooled analysis of five Phase 3 clinical trials. Comparators were predominantly carbapenems.[\[4\]](#)

Table 4: Clinical and Microbiological Response in Patients with Bacteremia

| Outcome                               | Ceftazidime-Avibactam<br>(n=54) | Comparator (n=47) |
|---------------------------------------|---------------------------------|-------------------|
| Clinical Cure Rate                    | 87.0% (47/54)                   | 83.0% (39/47)     |
| Favorable Microbiological<br>Response | 79.6% (43/54)                   | 68.1% (32/47)     |

Subset analysis from the Phase 3 clinical trial program for patients with Gram-negative bacteremia.[\[7\]](#)

Table 5: Efficacy against ESBL- and AmpC-Producing Enterobacteriales

| Pathogen Type  | Ceftazidime-Avibactam<br>Clinical Response | Carbapenem Clinical<br>Response |
|----------------|--------------------------------------------|---------------------------------|
| ESBL-producing | 91% (224/246)                              | 89% (240/271)                   |
| AmpC-producing | 80% (32/40)                                | 88% (37/42)                     |

Data from a meta-analysis of five randomized controlled trials.[\[2\]](#)[\[8\]](#)

## Experimental Protocols

### Antimicrobial Susceptibility Testing (AST)

Broth Microdilution Method (according to CLSI guidelines)

This protocol determines the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam.

- Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
- Antibiotic Preparation:
  - Prepare a stock solution of ceftazidime and avibactam.
  - Perform serial two-fold dilutions of ceftazidime in CAMHB in a 96-well microtiter plate.
  - Add a fixed concentration of avibactam (typically 4 µg/mL) to each well containing the ceftazidime dilutions.[\[9\]](#)
- Inoculum Preparation:
  - Select 3-5 colonies of the test organism from an overnight culture on a non-selective agar plate.
  - Suspend the colonies in saline or sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL).
  - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  - Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

- Result Interpretation:

- The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth of the organism.
- Interpret the MIC results based on established clinical breakpoints (e.g., CLSI or EUCAST guidelines).[10]



[Click to download full resolution via product page](#)

Caption: Workflow for antimicrobial susceptibility testing.

## Time-Kill Assay

This assay evaluates the bactericidal activity of ceftazidime-avibactam over time.

- Inoculum Preparation:
  - Prepare a starting inoculum of the test organism in CAMHB to a final concentration of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL.
- Antibiotic Concentrations:
  - Prepare flasks or tubes with CAMHB containing ceftazidime-avibactam at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
  - Include a growth control (no antibiotic).
- Incubation and Sampling:
  - Inoculate the flasks/tubes with the prepared bacterial suspension.
  - Incubate at 37°C with shaking.
  - At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask/tube.
- Bacterial Enumeration:
  - Perform serial dilutions of the collected aliquots in sterile saline.
  - Plate the dilutions onto appropriate agar plates.
  - Incubate the plates overnight at 37°C.
  - Count the number of colonies (CFU/mL) on each plate.
- Data Analysis:
  - Plot the  $\log_{10}$  CFU/mL versus time for each antibiotic concentration.
  - Bactericidal activity is typically defined as a  $\geq 3\text{-}\log_{10}$  (99.9%) reduction in CFU/mL from the initial inoculum.[\[11\]](#)

## Neutropenic Murine Thigh Infection Model

This in vivo model assesses the efficacy of ceftazidime-avibactam in a mammalian system.

- Induction of Neutropenia:
  - Administer cyclophosphamide to mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) via intraperitoneal injection to induce neutropenia.[12]
- Infection:
  - Prepare an inoculum of the test organism in saline or broth.
  - Two hours before initiating antibiotic therapy, inject a defined bacterial inoculum (e.g., 0.1 mL of  $10^6$  to  $10^7$  CFU/mL) into the thigh muscle of each mouse.[13][14]
- Treatment:
  - Administer ceftazidime-avibactam (or comparator/vehicle) to different groups of mice at various doses and dosing intervals via a clinically relevant route (e.g., subcutaneous or intravenous).
  - A control group receives a vehicle (placebo).
- Efficacy Assessment:
  - At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
  - Aseptically remove the infected thigh muscle.
  - Homogenize the tissue in a known volume of sterile saline.
  - Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[13]
- Data Analysis:

- Compare the bacterial load in the thighs of treated mice to that of the control group to determine the reduction in bacterial counts.



[Click to download full resolution via product page](#)

Caption: Workflow of the neutropenic murine thigh infection model.

## Conclusion

Ceftazidime-avibactam is a valuable therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing ESBLs, KPCs, and AmpC  $\beta$ -lactamases. The provided protocols for antimicrobial susceptibility testing, time-kill assays, and in vivo infection models offer standardized methods for evaluating the efficacy of ceftazidime-avibactam and other novel antimicrobial agents. The quantitative data presented underscore its potent activity and clinical effectiveness in treating a range of serious infections. Researchers and drug development professionals can utilize this information to further investigate the potential of ceftazidime-avibactam and to guide the development of future antimicrobial therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing *Klebsiella pneumoniae* From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China [frontiersin.org]
- 2. Is Ceftazidime/Avibactam an Option for Serious Infections Due to Extended-Spectrum- $\beta$ -Lactamase- and AmpC-Producing Enterobacteriales?: a Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing *Klebsiella pneumoniae* From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by  $\beta$ -lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae [frontiersin.org]
- 6. 200. Antimicrobial Activity of Ceftazidime-Avibactam and Comparators against AmpC Hyperproducing Enterobacteriales and P. aeruginosa Collected from United States (US) Medical Centers (2016-2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and Microbiological Outcomes of Ceftazidime-Avibactam Treatment in Adults with Gram-Negative Bacteremia: A Subset Analysis from the Phase 3 Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is Ceftazidime/Avibactam an Option for Serious Infections Due to Extended-Spectrum- $\beta$ -Lactamase- and AmpC-Producing Enterobacteriales?: a Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Ceftazidime-Avibactam 30/20- $\mu$ g Disk, Etest versus Broth Microdilution Results When Tested against Enterobacteriales Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. criver.com [criver.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Ceftazidime in Combination with Avibactam for Resistant Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7887694#ceftazidime-in-combination-with-avibactam-for-resistant-bacteria>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)